{2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound that belongs to the class of bromodiphenyl ethers. These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps, including bromination, etherification, and acylation reactions. The specific synthetic route and reaction conditions can vary, but generally involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biology: Its structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of {2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-phenoxyphenol: This compound shares structural similarities but lacks the acetic acid moiety.
3,5-dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl-acetic acid: Another bromodiphenyl ether with different substituents.
2,6-dibromo-4-fluoroaniline: A related compound with a fluorine atom instead of the acetic acid group.
Uniqueness
The uniqueness of {2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12Br2N2O5S |
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Molecular Weight |
540.2 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12Br2N2O5S/c20-13-7-10(8-14(21)16(13)28-9-15(24)25)6-12-17(26)22-19(29)23(18(12)27)11-4-2-1-3-5-11/h1-8H,9H2,(H,24,25)(H,22,26,29)/b12-6+ |
InChI Key |
JIAZBVVUDPVDCP-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=S |
Origin of Product |
United States |
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